

Dinoseb: A Comprehensive Technical Guide to its Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dinoseb**

Cat. No.: **B1670700**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb, chemically known as 2-(sec-butyl)-4,6-dinitrophenol, is a synthetic organic compound belonging to the dinitrophenol family. Historically, it has been utilized as a broad-spectrum herbicide, insecticide, and fungicide.^[1] However, due to its high toxicity and significant environmental and health concerns, its use has been banned in many countries, including the United States and the European Union.^[2] Despite its discontinued agricultural applications, **Dinoseb** remains a compound of interest to researchers and scientists, particularly for its potent biological activity as an uncoupler of oxidative phosphorylation.^{[1][3]} This technical guide provides an in-depth overview of the physical and chemical characteristics of **Dinoseb**, detailed experimental protocols for the determination of its key properties, and visualizations of its mechanism of action.

Chemical Identity and Structure

Dinoseb is a crystalline orange solid that is not readily soluble in water.^[2] It is a racemic mixture of two enantiomers due to the chiral center in the sec-butyl group.^[2]

- IUPAC Name: 2-(1-methylpropyl)-4,6-dinitrophenol^[3]
- Common Names: **Dinoseb**, DNBP, DNOSBP^{[2][4]}

- CAS Registry Number: 88-85-7[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₀H₁₂N₂O₅[\[3\]](#)[\[4\]](#)
- Molecular Weight: 240.21 g/mol [\[5\]](#)
- Chemical Structure:
 - SMILES: CCC(C)c1c(c(cc(c1)--INVALID-LINK--[O-])--INVALID-LINK--[O-])O[\[5\]](#)
 - InChI: InChI=1S/C10H12N2O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3[\[5\]](#)

Physicochemical Properties

The physicochemical properties of **Dinoseb** are crucial for understanding its environmental fate, transport, and biological activity. A summary of these properties is presented in the table below.

Property	Value	Reference(s)
Physical State	Orange-brown viscous liquid or orange-brown solid. Orange crystals when pure.	[5]
Odor	Pungent	[1][5]
Melting Point	38-42 °C	[2][5][6]
Boiling Point	Decomposes before boiling, with an onset temperature of approximately 230°C.	[3]
Water Solubility	52 mg/L at 25 °C	[5]
Solubility in Organic Solvents	Soluble in ethanol, n-heptane, ethyl ether, toluene, and xylene.	[1][5]
Vapor Pressure	8.5×10^{-2} mm Hg at 20 °C	[5]
Acid Dissociation Constant (pKa)	4.47 - 4.62	[3][5]
Octanol-Water Partition Coefficient (LogP)	3.56 - 3.6	[5]
Henry's Law Constant	5.04×10^{-4} atm·m ³ /mol (estimated)	[7]

Experimental Protocols for Physicochemical Property Determination

This section outlines the general experimental methodologies for determining the key physicochemical properties of organic compounds like **Dinoseb**.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

Protocol:

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range represents the melting point of the substance. A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

The solubility of **Dinoseb** in water and organic solvents can be determined using the shake-flask method.

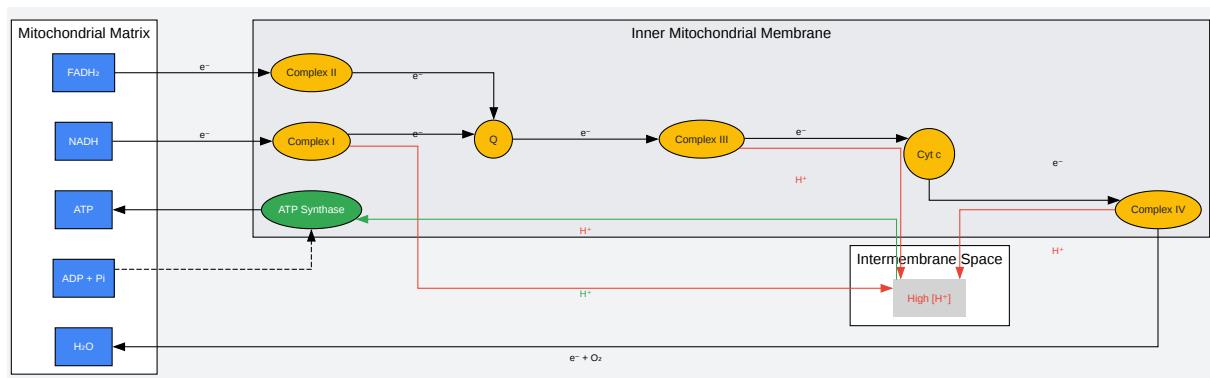
Protocol:

- **System Preparation:** An excess amount of the solute (**Dinoseb**) is added to a known volume of the solvent (e.g., water, ethanol) in a sealed, thermostatted flask.
- **Equilibration:** The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The LogP value, a measure of a compound's lipophilicity, is determined by measuring its distribution between n-octanol and water.

Protocol:

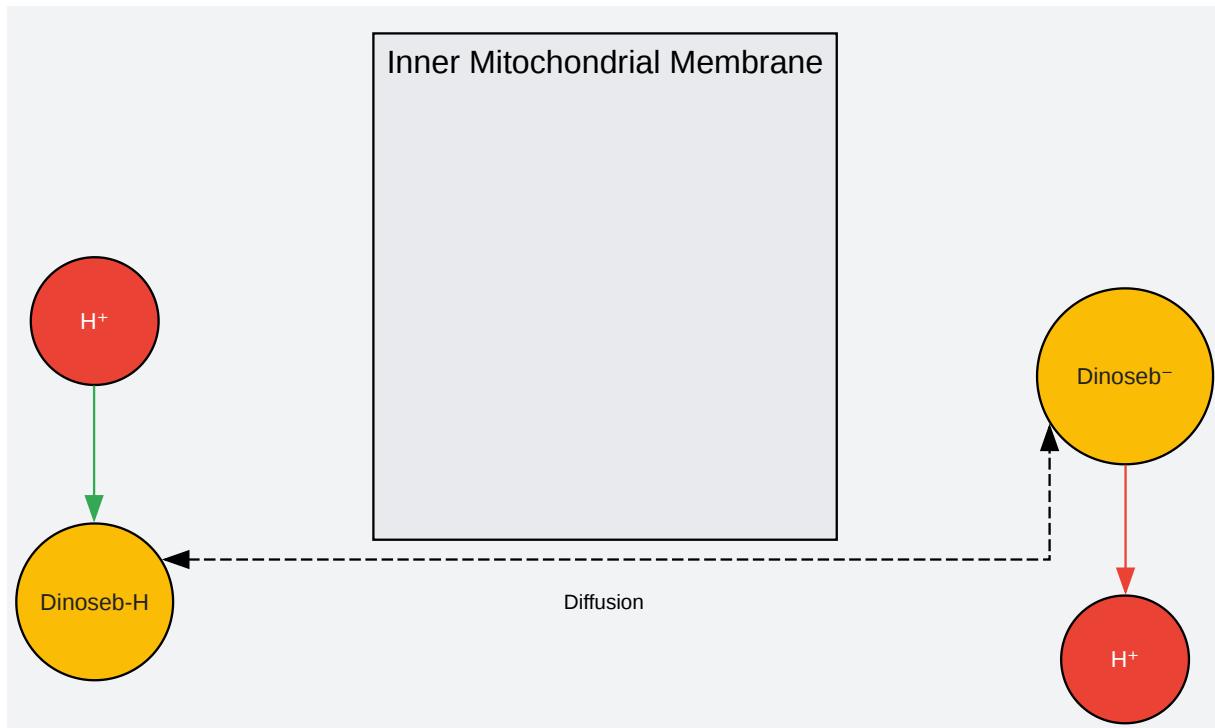

- Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together and allowing the phases to separate.
- Partitioning: A known amount of **Dinoseb** is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.
- Concentration Analysis: The concentration of **Dinoseb** in both the aqueous and octanol phases is determined using an appropriate analytical method (e.g., HPLC, UV-Vis).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Dinoseb exerts its toxic effects by acting as an uncoupler of oxidative phosphorylation in the mitochondria.^{[1][3]} This process disrupts the synthesis of ATP, the primary energy currency of the cell.

Oxidative Phosphorylation Pathway

The following diagram illustrates the normal process of oxidative phosphorylation in the inner mitochondrial membrane.

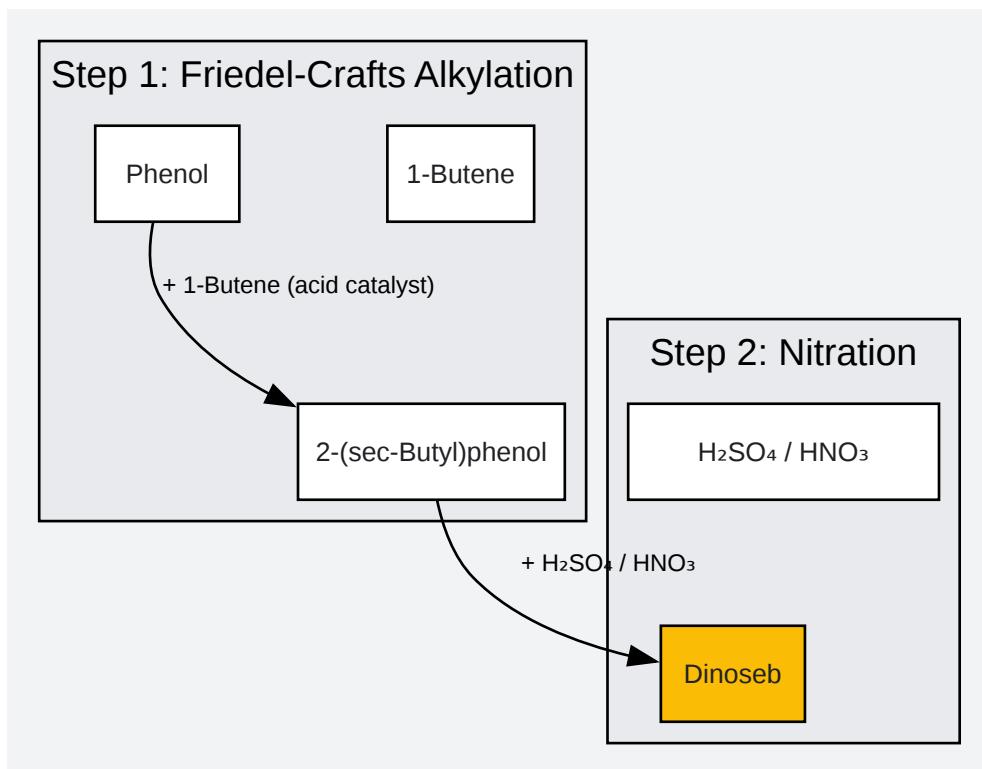


[Click to download full resolution via product page](#)

Caption: The electron transport chain and chemiosmosis in oxidative phosphorylation.

Uncoupling by Dinoseb

Dinoseb, being a lipophilic weak acid, can readily pass through the inner mitochondrial membrane. In the intermembrane space, where the proton concentration is high, it becomes protonated. It then diffuses across the membrane into the mitochondrial matrix and releases the proton, thereby dissipating the proton gradient. This uncouples electron transport from ATP synthesis, as the energy stored in the proton gradient is released as heat instead of being used to produce ATP.



[Click to download full resolution via product page](#)

Caption: Mechanism of mitochondrial uncoupling by **Dinoseb**.

Synthesis of Dinoseb

The synthesis of **Dinoseb** typically involves a two-step process: Friedel-Crafts alkylation followed by nitration.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for the production of **Dinoseb**.

Conclusion

Dinoseb, despite its ban as a pesticide, remains a significant compound for scientific investigation due to its well-defined mechanism of action as a mitochondrial uncoupler. Understanding its physical and chemical properties is fundamental for assessing its environmental impact and for utilizing it as a tool in biomedical research. The experimental protocols and diagrams provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with or studying **Dinoseb** and related dinitrophenolic compounds. Careful adherence to safety protocols is paramount when handling this highly toxic substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dinoseb - Wikipedia [en.wikipedia.org]
- 7. srd.nist.gov [srd.nist.gov]
- To cite this document: BenchChem. [Dinoseb: A Comprehensive Technical Guide to its Physical and Chemical Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670700#physical-and-chemical-characteristics-of-dinoseb>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com